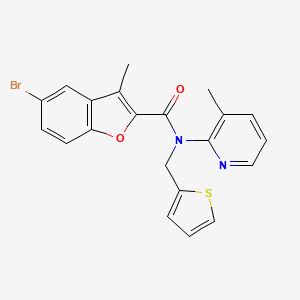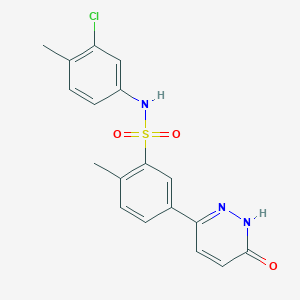![molecular formula C23H22N4O5S B11357622 5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357622.png)
5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with furan-2-yl groups, a methanesulfonyl group, and a carboxamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including amination, oxidation, and reduction reactions. One efficient approach involves the use of an amination–oxidation–amination–reduction (AOAR) strategy. This method starts with the amination of a precursor compound, followed by oxidation and further amination to form the desired intermediate. The final step involves the reduction of the intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable version of the AOAR strategy. The use of robust catalysts such as α-MnO2 and Ru/C ensures high yields and efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like Ru/C.
Substitution: The furan-2-yl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: α-MnO2 under an air atmosphere.
Reduction: Ru/C catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: A related compound with similar amination and reduction properties.
2,5-Bis(N-methyl-aminomethyl)furan: Another similar compound synthesized using the AOAR strategy.
Uniqueness
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its complex structure, which includes multiple functional groups that confer unique chemical and biological properties
Properties
Molecular Formula |
C23H22N4O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O5S/c1-16-7-3-4-10-19(16)25-22(28)21-20(13-24-23(26-21)33(2,29)30)27(14-17-8-5-11-31-17)15-18-9-6-12-32-18/h3-13H,14-15H2,1-2H3,(H,25,28) |
InChI Key |
CANGPVNCSOMXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11357541.png)


![2-({5,9-Dimethyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11357556.png)
![N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357568.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide](/img/structure/B11357569.png)
![N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11357572.png)
methanone](/img/structure/B11357574.png)
![N-(2-ethyl-6-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357588.png)
![N-(4-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357593.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11357604.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11357608.png)
![5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11357615.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11357627.png)
